Cas no 2356122-22-8 (tert-butyl N-(6-chloro-5-iodopyridin-2-yl)carbamate)

tert-butyl N-(6-chloro-5-iodopyridin-2-yl)carbamate 化学的及び物理的性質
名前と識別子
-
- 2356122-22-8
- tert-butyl N-(6-chloro-5-iodopyridin-2-yl)carbamate
- EN300-28299065
-
- インチ: 1S/C10H12ClIN2O2/c1-10(2,3)16-9(15)14-7-5-4-6(12)8(11)13-7/h4-5H,1-3H3,(H,13,14,15)
- InChIKey: BGKURFVDEAMVOR-UHFFFAOYSA-N
- ほほえんだ: IC1=C(N=C(C=C1)NC(=O)OC(C)(C)C)Cl
計算された属性
- せいみつぶんしりょう: 353.96320g/mol
- どういたいしつりょう: 353.96320g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 258
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 51.2Ų
tert-butyl N-(6-chloro-5-iodopyridin-2-yl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28299065-5.0g |
tert-butyl N-(6-chloro-5-iodopyridin-2-yl)carbamate |
2356122-22-8 | 95.0% | 5.0g |
$1945.0 | 2025-03-19 | |
Enamine | EN300-28299065-10.0g |
tert-butyl N-(6-chloro-5-iodopyridin-2-yl)carbamate |
2356122-22-8 | 95.0% | 10.0g |
$2884.0 | 2025-03-19 | |
Enamine | EN300-28299065-0.5g |
tert-butyl N-(6-chloro-5-iodopyridin-2-yl)carbamate |
2356122-22-8 | 95.0% | 0.5g |
$645.0 | 2025-03-19 | |
Enamine | EN300-28299065-5g |
tert-butyl N-(6-chloro-5-iodopyridin-2-yl)carbamate |
2356122-22-8 | 5g |
$1945.0 | 2023-09-07 | ||
Enamine | EN300-28299065-0.05g |
tert-butyl N-(6-chloro-5-iodopyridin-2-yl)carbamate |
2356122-22-8 | 95.0% | 0.05g |
$563.0 | 2025-03-19 | |
Enamine | EN300-28299065-10g |
tert-butyl N-(6-chloro-5-iodopyridin-2-yl)carbamate |
2356122-22-8 | 10g |
$2884.0 | 2023-09-07 | ||
Enamine | EN300-28299065-0.1g |
tert-butyl N-(6-chloro-5-iodopyridin-2-yl)carbamate |
2356122-22-8 | 95.0% | 0.1g |
$591.0 | 2025-03-19 | |
Enamine | EN300-28299065-1.0g |
tert-butyl N-(6-chloro-5-iodopyridin-2-yl)carbamate |
2356122-22-8 | 95.0% | 1.0g |
$671.0 | 2025-03-19 | |
Enamine | EN300-28299065-0.25g |
tert-butyl N-(6-chloro-5-iodopyridin-2-yl)carbamate |
2356122-22-8 | 95.0% | 0.25g |
$617.0 | 2025-03-19 | |
Enamine | EN300-28299065-2.5g |
tert-butyl N-(6-chloro-5-iodopyridin-2-yl)carbamate |
2356122-22-8 | 95.0% | 2.5g |
$1315.0 | 2025-03-19 |
tert-butyl N-(6-chloro-5-iodopyridin-2-yl)carbamate 関連文献
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
tert-butyl N-(6-chloro-5-iodopyridin-2-yl)carbamateに関する追加情報
Introduction to Tert-butyl N-(6-chloro-5-iodopyridin-2-yl)carbamate (CAS No. 2356122-22-8)
Tert-butyl N-(6-chloro-5-iodopyridin-2-yl)carbamate, with the CAS number 2356122-22-8, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of both chloro and iodo substituents on the pyridine ring, make it a versatile scaffold for further chemical modifications and functionalization.
The carbamate functional group at the N-position contributes to the compound's reactivity and its ability to participate in various chemical reactions, such as nucleophilic substitution and condensation reactions. These properties are particularly valuable in the context of drug discovery and development, where such intermediates can serve as building blocks for more complex molecules. The tert-butyl group, on the other hand, provides steric hindrance and enhances the compound's stability, making it a suitable candidate for further synthetic manipulations.
In recent years, there has been a growing interest in exploring the pharmacological potential of pyridine derivatives. These compounds have shown promise in various therapeutic areas, including oncology, inflammation, and central nervous system disorders. The unique combination of substituents in Tert-butyl N-(6-chloro-5-iodopyridin-2-yl)carbamate makes it an attractive candidate for further investigation. Specifically, the chloro and iodo groups can be selectively modified using palladium-catalyzed cross-coupling reactions, allowing for the introduction of additional functional groups and the creation of novel derivatives with enhanced biological activity.
One of the most compelling aspects of this compound is its potential as a precursor for the synthesis of small-molecule inhibitors targeting specific biological pathways. For instance, recent studies have highlighted the importance of pyridine-based compounds in inhibiting kinases and other enzymes involved in cancer progression. The structural motifs present in Tert-butyl N-(6-chloro-5-iodopyridin-2-yl)carbamate align well with these requirements, making it a valuable starting point for designing new therapeutic agents.
The synthesis of this compound involves multi-step organic transformations that require careful optimization to ensure high yields and purity. Key steps include the preparation of the pyridine core, followed by functionalization at the 6-position with a chloro group and at the 5-position with an iodo group. The introduction of the carbamate group is typically achieved through reaction with a suitable carbodiimide or its derivatives. These synthetic strategies have been refined over time, leveraging advances in catalytic methods and green chemistry principles to improve efficiency and sustainability.
The biological evaluation of Tert-butyl N-(6-chloro-5-iodopyridin-2-yl)carbamate has revealed several interesting properties. In vitro studies have demonstrated its ability to interact with various biological targets, including proteins and enzymes relevant to human health. For example, preliminary data suggest that this compound may exhibit inhibitory activity against certain kinases, which are overexpressed in many cancer cell lines. Additionally, its interaction with other cellular components has been explored, providing insights into its potential mechanisms of action.
The development of new pharmaceuticals often relies on understanding how molecules interact with biological systems at a molecular level. Computational methods, such as molecular docking and quantum mechanics simulations, have been employed to predict binding affinities and identify potential binding sites on target proteins. These computational approaches complement experimental data and provide a rational basis for designing optimized derivatives of Tert-butyl N-(6-chloro-5-iodopyridin-2-yl)carbamate.
In conclusion, Tert-butyl N-(6-chloro-5-iodopyridin-2-yl)carbamate (CAS No. 2356122-22-8) represents a promising chemical entity with significant potential in pharmaceutical research. Its unique structural features and reactivity make it an ideal candidate for further exploration in drug discovery programs. As our understanding of biological pathways continues to expand, compounds like this one will play a crucial role in developing innovative therapies that address unmet medical needs.
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